molecular formula C16H17ClN2S B1197114 Chlorphenethazine CAS No. 2095-24-1

Chlorphenethazine

Cat. No.: B1197114
CAS No.: 2095-24-1
M. Wt: 304.8 g/mol
InChI Key: ILROKGAXBGPFAI-UHFFFAOYSA-N
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Description

Chlorfenethazine is a phenothiazine derivative with the chemical formula C16H17ClN2S . It is primarily used in veterinary medicine and has been studied for its potential pharmacological properties . The compound is known for its structural similarity to chlorpromazine, another phenothiazine derivative.

Preparation Methods

The synthesis of chlorfenethazine involves several steps:

    Starting Materials: The synthesis begins with phenothiazine and 2-chloroethylamine.

    Reaction Conditions: The phenothiazine is reacted with 2-chloroethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol.

    Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Chlorfenethazine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. The major products of oxidation include sulfoxides and sulfones.

    Reduction: Reduction of chlorfenethazine can be achieved using reducing agents like lithium aluminum hydride. This reaction typically results in the formation of secondary amines.

    Substitution: Chlorfenethazine can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Scientific Research Applications

Chlorfenethazine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of chlorfenethazine involves its interaction with neurotransmitter receptors in the brain. The compound primarily targets dopamine and serotonin receptors, leading to alterations in neurotransmitter levels and signaling pathways. This results in its potential antipsychotic and sedative effects .

Comparison with Similar Compounds

Chlorfenethazine is similar to other phenothiazine derivatives such as chlorpromazine and promethazine. it is unique in its specific chemical structure and pharmacological profile:

    Chlorpromazine: Both compounds share a phenothiazine core, but chlorpromazine has a different side chain, leading to variations in their pharmacological effects.

    Promethazine: Promethazine is another phenothiazine derivative with antihistamine properties, whereas chlorfenethazine is primarily studied for its potential antipsychotic effects.

Similar Compounds

Chlorfenethazine stands out due to its unique combination of chemical structure and pharmacological properties, making it a compound of interest in various fields of scientific research.

Properties

IUPAC Name

2-(2-chlorophenothiazin-10-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c1-18(2)9-10-19-13-5-3-4-6-15(13)20-16-8-7-12(17)11-14(16)19/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILROKGAXBGPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22632-00-4 (hydrochloride)
Record name Chlorfenethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00943241
Record name 2-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095-24-1
Record name Chlorfenethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorfenethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORPHENETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J205NZ30N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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